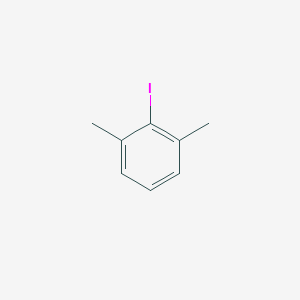

2-Iodo-1,3-dimethylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9265. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9I/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUGGVBKWIYQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060560 | |

| Record name | Benzene, 2-iodo-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-28-6 | |

| Record name | 2-Iodo-1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-iodo-1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodo-m-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-iodo-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2-iodo-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Iodo-1,3-dimethylbenzene chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Iodo-1,3-dimethylbenzene

Introduction

This compound, also known as 2-Iodo-m-xylene, is an important organic intermediate widely utilized in complex chemical syntheses.[1] Its chemical structure, featuring an iodine atom positioned between two methyl groups on a benzene ring, imparts unique steric and electronic properties.[2] These characteristics make it a valuable precursor in the development of pharmaceuticals, organic materials, and fine chemicals.[1][2] The carbon-iodine bond is the least stable among carbon-halogen bonds, rendering aryl iodides like this compound highly reactive substrates in various coupling reactions.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety information, tailored for researchers and professionals in drug development and material science.

Core Chemical and Physical Properties

This compound is a clear, green-brown to brown liquid.[4] It is sensitive to light and should be stored in a dark place, sealed in a dry environment at room temperature.[5] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₉I |

| Molecular Weight | 232.06 g/mol |

| CAS Number | 608-28-6 |

| Appearance | Clear green-brown to brown liquid[4] |

| Density | 1.608 g/mL at 25 °C |

| Boiling Point | 223-224 °C |

| Melting Point | 11.2 °C[5] |

| Refractive Index (n20/D) | 1.6030 |

| Flash Point | 102 °C (215.6 °F) - closed cup |

| Solubility | Insoluble in water[5][6]. Soluble in chloroform and methanol (slightly)[5]. |

| InChI Key | QTUGGVBKWIYQSS-UHFFFAOYSA-N |

| SMILES String | Cc1cccc(C)c1I |

Synthesis and Reactivity

This compound is a versatile reagent in organic synthesis, primarily owing to the reactivity of the carbon-iodine bond. This bond readily participates in various transition metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[3]

Synthetic Applications

A significant application of 2-iodo-m-xylene is in the preparation of p-(arylethynyl)arylpropanoic acid derivatives, which act as agonists for the free fatty acid receptor 1.[4] These derivatives are noted for their low lipophilicity and high oral bioavailability.[4] Furthermore, its structural properties make it a crucial building block in the synthesis of materials for the electronics industry, such as organic light-emitting diodes (OLEDs).[2]

Cross-Coupling Reactions

This compound is an excellent substrate for several key cross-coupling reactions:

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. It is a powerful method for creating carbon-carbon bonds to synthesize biaryls, styrenes, and conjugated dienes. Aryl iodides are more reactive than the corresponding bromides or chlorides in this reaction.[7] The reaction is tolerant of a wide range of functional groups and is often carried out under mild conditions.[8]

-

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9][10] The high reactivity of the C-I bond in this compound makes it an ideal substrate for this transformation, enabling the synthesis of substituted alkynes.[3]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound from 2,6-dimethylphenylboronic acid is as follows[4]:

-

Add arylboronic acid (0.5 mmol) and K₂CO₃ (1.0 mmol, 138.0 mg) to a 20 mL Schlenk tube equipped with a stir bar.

-

Evacuate the tube and backfill with nitrogen. Repeat this process twice.

-

Add acetonitrile (2 mL) and iodine (0.75 mmol, 191 mg) to the reaction tube at room temperature.

-

Seal the tube and place it in a preheated oil bath at 80 °C for 8-12 hours under a nitrogen atmosphere.

-

After the reaction is complete, cool the solution to room temperature.

-

Dilute the mixture with water (10 mL).

-

Extract the aqueous phase with ethyl acetate (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Caption: Workflow for the synthesis of this compound.

General Protocol for Sonogashira Coupling

The Sonogashira coupling of an aryl iodide with a terminal alkyne typically follows this procedure[11]:

-

To a two-neck round-bottom flask fitted with a condenser, add the aryl iodide (e.g., this compound, 1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%).

-

Degas the flask and backfill with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed amine base (e.g., triethylamine, TEA) via syringe.

-

Add the terminal alkyne (1.1 mmol) dissolved in a suitable solvent (e.g., THF or acetonitrile).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 80 °C) for a specified time (e.g., 2-8 hours), monitoring by TLC or GC.

-

Upon completion, evaporate the solvents.

-

Add a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ether).

-

Wash the combined organic layers with water and brine, then dry and evaporate the solvent.

-

Purify the residue by column chromatography on silica gel.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 608-28-6 [chemicalbook.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. fishersci.com [fishersci.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to 2-Iodo-1,3-dimethylbenzene (CAS: 608-28-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Iodo-1,3-dimethylbenzene, a key aromatic iodide intermediate in organic synthesis. It covers its physicochemical properties, synthesis, reactivity in common cross-coupling reactions, and safety information. This document is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Physicochemical Properties

This compound, also known as 2-iodo-m-xylene, is a halogenated aromatic compound.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 608-28-6 | [2][3] |

| Molecular Formula | C₈H₉I | [4][5] |

| Molecular Weight | 232.06 g/mol | [2] |

| Appearance | Clear pale yellow to green-brown or brown oil/liquid | [3] |

| Boiling Point | 223-224 °C (lit.) | [2][6] |

| Density | 1.608 g/mL at 25 °C (lit.) | [2][6] |

| Refractive Index (n20/D) | 1.6030 (lit.) | [2][6] |

| Solubility | Insoluble in water. Slightly soluble in chloroform and methanol. | [3] |

| Flash Point | 102 °C (215.6 °F) - closed cup | [2] |

| Sensitivity | Light Sensitive | [3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[4] The spectrum displays a molecular ion peak corresponding to its molecular weight.

Key Fragments (m/z):

-

232: [M]+ (Molecular ion)

-

105: [M - I]+

-

91: [C₇H₇]+ (Tropylium ion)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts:

-

Aromatic Protons (C₆H₃): Expected in the range of 6.8 - 7.2 ppm. The protons on the aromatic ring will exhibit splitting patterns (doublets, triplets) depending on their coupling with neighboring protons.

-

Methyl Protons (2 x CH₃): A singlet expected around 2.4 ppm.

Predicted ¹³C NMR Chemical Shifts:

-

C-I: ~100-110 ppm

-

C-CH₃ (ipso): ~140-145 ppm

-

Aromatic CH: ~125-130 ppm

-

CH₃: ~20-25 ppm

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for an aromatic compound with alkyl substituents.

Expected Key IR Absorptions:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-H bending (aromatic): ~700-900 cm⁻¹ (pattern will be indicative of the substitution)

-

C-I stretching: ~500-600 cm⁻¹

Synthesis Protocols

This compound can be synthesized through various methods. Below are detailed protocols for two common approaches.

Iodination of 2,6-Dimethylphenylboronic Acid

This method provides a direct route to this compound from a commercially available starting material.[6]

Experimental Protocol:

-

To a 20 mL Schlenk tube equipped with a magnetic stir bar, add 2,6-dimethylphenylboronic acid (0.5 mmol, 75 mg) and potassium carbonate (1.0 mmol, 138 mg).[6]

-

Evacuate the tube and backfill with nitrogen. Repeat this process two more times.[6]

-

Add acetonitrile (2 mL) and iodine (0.75 mmol, 191 mg) to the reaction tube at room temperature.[6]

-

Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.[6]

-

Stir the reaction mixture for 8-12 hours under a nitrogen atmosphere.[6]

-

After cooling to room temperature, the reaction mixture can be worked up by quenching with a saturated aqueous solution of sodium thiosulfate, followed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Sandmeyer-type Reaction from 2,6-Dimethylaniline

This classical approach involves the diazotization of an aniline derivative followed by substitution with iodide. The following is an adapted general procedure.

Experimental Protocol:

-

In a beaker, dissolve 2,6-dimethylaniline (10 mmol) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (11 mmol) to the aniline solution while maintaining the temperature between 0-5 °C to form the diazonium salt.

-

In a separate beaker, dissolve potassium iodide (12 mmol) in water and cool it in an ice bath.

-

Slowly add the cold potassium iodide solution to the diazonium salt solution. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to stand at room temperature for a period to ensure complete reaction, then heat gently to decompose any remaining diazonium salt.

-

After cooling, extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Reactivity and Experimental Protocols for Key Reactions

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The carbon-iodine bond is relatively weak, making it highly reactive in these processes.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.

Representative Experimental Protocol:

-

In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).

-

Add a suitable solvent system, for example, a mixture of toluene and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to a temperature of 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.

Representative Experimental Protocol:

-

To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) co-catalyst such as CuI (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas.

-

Add an anhydrous amine solvent like triethylamine or a mixture of a solvent like THF and an amine base.

-

Add the terminal alkyne (1.2 mmol) to the mixture.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Upon completion, filter the reaction mixture to remove the ammonium salt precipitate and concentrate the filtrate.

-

Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

Heck Reaction

The Heck reaction is a method for C-C bond formation between an unsaturated halide and an alkene.

Representative Experimental Protocol:

-

In a reaction vessel, combine this compound (1.0 mmol), the alkene (1.2 mmol), a palladium source like Pd(OAc)₂ (0.02 mmol), a phosphine ligand (e.g., PPh₃, 0.04 mmol), and a base such as triethylamine (1.5 mmol).

-

Add a polar aprotic solvent like DMF or acetonitrile.

-

Degas the mixture and heat it under an inert atmosphere at 80-120 °C until the reaction is complete.

-

Cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic phase, dry it, and remove the solvent under reduced pressure.

-

Purify the resulting product by column chromatography.

Buchwald-Hartwig Amination

This reaction is a versatile method for the synthesis of C-N bonds by coupling an amine with an aryl halide.

Representative Experimental Protocol:

-

To a glovebox or under an inert atmosphere, add to a reaction tube this compound (1.0 mmol), a palladium precatalyst, a suitable phosphine ligand, and a strong base such as sodium tert-butoxide (1.2 mmol).

-

Add the amine (1.2 mmol) and an anhydrous, deoxygenated solvent like toluene or dioxane.

-

Seal the tube and heat the reaction mixture to 80-110 °C until the starting material is consumed.

-

After cooling, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the arylamine product by column chromatography.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Class & Category | Hazard Statement |

| Skin Irrit. 2 | H315: Causes skin irritation |

| Eye Dam. 1 | H318: Causes serious eye damage |

| STOT SE 3 | H335: May cause respiratory irritation |

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before using this chemical. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly for the construction of complex molecular frameworks. Its utility is highlighted in the preparation of various compounds, including:

-

Pharmaceutical Intermediates: It is used in the synthesis of p-(arylethynyl)arylpropanoic acid derivatives, which have been investigated as agonists for free fatty acid receptor 1.[3][6]

-

Materials Science: The ability to introduce diverse functionalities through cross-coupling reactions makes it a useful intermediate in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[7]

The steric hindrance provided by the two methyl groups ortho to the iodine atom can influence the reactivity and selectivity of its reactions, a feature that can be exploited in targeted synthesis.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional experimental guidance and a thorough safety assessment. All chemical reactions should be performed by trained professionals in a controlled laboratory setting.

References

- 1. 4-Iodo-1,2-dimethylbenzene | C8H9I | CID 141646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 608-28-6 [sigmaaldrich.com]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Benzene, 2-iodo-1,3-dimethyl- [webbook.nist.gov]

- 5. PubChemLite - this compound (C8H9I) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 608-28-6 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

physical properties of 2-Iodo-1,3-dimethylbenzene

An In-depth Technical Guide on the Physical Properties of 2-Iodo-1,3-dimethylbenzene

Introduction

This compound, also known as 2-Iodo-m-xylene, is an important organoiodine compound with the chemical formula IC₆H₃(CH₃)₂. As a substituted aromatic halide, it serves as a versatile intermediate in organic synthesis. Its physical properties are critical for its handling, storage, and application in various chemical reactions, particularly in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its core physical characteristics, supported by detailed experimental protocols for their determination.

Data Presentation: Core Physical Properties

The quantitative are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Units | Conditions | Reference |

| Molecular Weight | 232.06 | g/mol | - | [1] |

| Density | 1.608 | g/mL | at 25 °C | [2] |

| 1.6 ± 0.1 | g/cm³ | - | [1] | |

| Boiling Point | 223-224 | °C | at 760 mmHg | [2] |

| 227.5 ± 9.0 | °C | at 760 mmHg | [1] | |

| Melting Point | 11.2 | °C | - | [3] |

| Refractive Index | 1.6030 | - | at 20 °C (D-line) | [2] |

| Solubility | Insoluble | - | in Water | [3] |

| Slightly Soluble | - | in Chloroform, Methanol | [3] | |

| Flash Point | 102 | °C | Closed Cup |

Experimental Protocols

The determination of the physical properties listed above requires precise and standardized experimental methodologies. Below are detailed protocols for key properties.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[4] The capillary method is a common micro-scale technique for its determination.[5][6]

Methodology:

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed into a small test tube or fusion tube.[7]

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid within the fusion tube.[5]

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a heating apparatus, such as a Thiele tube or an aluminum block, which contains a high-boiling point liquid (e.g., mineral oil) to ensure uniform heating.[5][8]

-

Heating and Observation: The apparatus is heated slowly and steadily, at a rate of about 1-2°C per minute, especially near the expected boiling point.[8]

-

Boiling Point Identification: As the liquid heats, trapped air in the capillary tube expands and escapes, forming a stream of bubbles. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary's open end.[5] Alternatively, the heat source can be removed when a steady stream of bubbles is observed; the temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]

Determination of Melting Point

For substances like this compound, which can be solid at or near room temperature, the melting point is a crucial indicator of purity.[8]

Methodology:

-

Sample Preparation: A small amount of the solidified compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small sample (1-2 mm in height) into the sealed end.[9]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer and placed in a melting point apparatus (e.g., Mel-Temp apparatus or Thiele tube).[8]

-

Heating and Observation: The apparatus is heated slowly. An initial rapid heating can be done to find an approximate melting range, followed by a more careful determination with a heating rate of about 2°C per minute.

-

Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[10] A pure substance typically has a sharp melting range of 0.5-1.0°C.[8]

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass per unit volume of a substance.[11] It can be determined gravimetrically using either a pycnometer for high precision or a graduated cylinder and balance for a simpler measurement.[12][13]

Methodology (Using Graduated Cylinder):

-

Mass of Empty Cylinder: An empty, dry measuring cylinder is weighed on an electronic balance, and its mass is recorded.[11]

-

Volume Measurement: A specific volume of this compound (e.g., 20 mL) is added to the measuring cylinder. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[14][15]

-

Mass of Filled Cylinder: The measuring cylinder containing the liquid is reweighed, and the mass is recorded.[15]

-

Calculation: The mass of the liquid is found by subtracting the mass of the empty cylinder from the mass of the filled cylinder. The density is then calculated using the formula: ρ = mass / volume.[11][14] For greater accuracy, measurements should be repeated and an average calculated.[14]

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is a fundamental physical constant. The Abbe refractometer is a common instrument for this purpose.[16]

Methodology:

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.

-

Measurement: The prism is closed, and the light source is positioned. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

Reading the Value: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Visualizations

The following diagram illustrates the generalized workflow for determining the key physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. m-xylene, 2-iodo- | CAS#:608-28-6 | Chemsrc [chemsrc.com]

- 2. This compound | 608-28-6 [chemicalbook.com]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mt.com [mt.com]

- 13. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 15. wjec.co.uk [wjec.co.uk]

- 16. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide on the Physical Properties of 2-Iodo-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2-Iodo-1,3-dimethylbenzene, also known as 2-Iodo-m-xylene. The document details its boiling point and density, along with the experimental procedures for their determination, to support research and development activities in the chemical and pharmaceutical sciences.

Physicochemical Data of this compound

The physical characteristics of a compound are crucial for its identification, purification, and application in various chemical processes. The boiling point and density are fundamental properties that provide insights into the substance's volatility and mass-to-volume relationship.

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Conditions |

| Boiling Point | 223-224 °C | at 760 mmHg (lit.)[1][2] |

| Boiling Point | 227.5±9.0 °C | at 760 mmHg[3] |

| Density | 1.608 g/mL | at 25 °C (lit.)[1][2] |

| Density | 1.6±0.1 g/cm³ | Not specified |

Note: "lit." refers to literature values.

Experimental Protocols for Property Determination

Accurate determination of physical properties is paramount in chemical research. The following sections outline standardized experimental methodologies for measuring the boiling point and density of liquid compounds like this compound.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

2.1.1. Distillation Method

This method is suitable when a sufficient quantity of the liquid is available and also serves to purify the sample.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

Assemble a simple or fractional distillation apparatus.

-

Place the liquid sample (this compound) and a few boiling chips into the distillation flask.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Begin heating the flask gently.

-

Record the temperature when the liquid is boiling, and a steady stream of distillate is condensing and being collected. This constant temperature is the boiling point.[4]

-

2.1.2. Micro-Boiling Point (Capillary) Method

This technique is ideal for small sample volumes.

-

Apparatus: Capillary tube (sealed at one end), a small test tube or fusion tube, thermometer, heating apparatus (e.g., Thiele tube or aluminum block).[5][6][7]

-

Procedure:

-

Seal one end of a capillary tube using a flame.

-

Place a small amount of the liquid into a fusion tube.

-

Invert the sealed capillary tube and place it into the fusion tube with the open end submerged in the liquid.

-

Attach the fusion tube to a thermometer and place the assembly in a heating bath.

-

Heat the apparatus gently. A stream of bubbles will emerge from the open end of the capillary tube as trapped air and vapor escape.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[5][6]

-

Density is the mass of a substance per unit volume.

-

Apparatus: A precise analytical balance, a volumetric flask or pycnometer (density bottle), or a graduated cylinder.[8][9]

-

Procedure:

-

Accurately weigh a clean, dry volumetric flask or pycnometer (m1).

-

Fill the container to the calibration mark with the liquid (this compound), ensuring there are no air bubbles. The use of a volumetric flask or pycnometer is preferred for higher accuracy over a graduated cylinder.

-

Weigh the container with the liquid (m2).

-

The mass of the liquid is the difference between the two weighings (m = m2 - m1).

-

The volume of the liquid is the calibrated volume of the flask or pycnometer (V).

-

Calculate the density using the formula: ρ = m / V.[8]

-

It is crucial to record the temperature at which the measurement is taken, as density is temperature-dependent.[9]

-

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical compound and its determined physical properties.

References

- 1. This compound 97 608-28-6 [sigmaaldrich.com]

- 2. This compound | 608-28-6 [chemicalbook.com]

- 3. m-xylene, 2-iodo- | CAS#:608-28-6 | Chemsrc [chemsrc.com]

- 4. vernier.com [vernier.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Iodo-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-iodo-1,3-dimethylbenzene. It includes detailed spectral data, standardized experimental protocols for data acquisition, and a logical workflow for NMR analysis, serving as a vital resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to this compound

This compound, also known as 2-iodo-m-xylene, is an organoiodine compound with the chemical formula C₈H₉I. Its structure consists of a benzene ring substituted with two methyl groups at positions 1 and 3, and an iodine atom at position 2. This compound serves as a valuable intermediate in organic synthesis, often utilized in cross-coupling reactions to introduce the 2,6-dimethylphenyl moiety into larger molecules. Accurate structural elucidation and purity assessment are paramount in its application, for which NMR spectroscopy is the most powerful and commonly employed analytical technique.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived and assigned public data for this compound, the following ¹H and ¹³C NMR data are based on computational predictions. These predictions provide a reliable estimation of the expected spectral features.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic and methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (2x) | 2.45 | Singlet (s) | - |

| H-5 | 7.15 | Triplet (t) | 7.5 |

| H-4, H-6 | 7.05 | Doublet (d) | 7.5 |

Disclaimer: These are predicted values and may differ slightly from experimental results.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum reveals the chemical environments of the eight carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-I) | 101.5 |

| C-1, C-3 | 143.0 |

| C-5 | 128.5 |

| C-4, C-6 | 128.0 |

| CH₃ (2x) | 27.5 |

Disclaimer: These are predicted values and may differ slightly from experimental results.

Experimental Protocols

The following sections detail standardized methodologies for the preparation of a sample of this compound for NMR analysis and the subsequent acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

-

Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Capping: Securely cap the NMR tube.

NMR Data Acquisition

The following is a general procedure for acquiring NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Instrument Preparation: Ensure the NMR spectrometer is properly tuned and the probe is set to the correct nucleus (¹H or ¹³C).

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the sample holder of the spectrometer.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Set the number of scans (e.g., 8-16 scans) to achieve an adequate signal-to-noise ratio.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 200-220 ppm.

-

Utilize proton decoupling to simplify the spectrum to single lines for each carbon.

-

Set a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Pick the peaks to generate a list of chemical shifts.

-

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the NMR analysis of this compound.

Caption: A streamlined workflow for preparing a this compound sample for NMR analysis.

Synthesis of 2-Iodo-1,3-dimethylbenzene from 2,6-Dimethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-iodo-1,3-dimethylbenzene, a valuable building block in organic synthesis and pharmaceutical development, starting from 2,6-dimethylbenzoic acid. This document outlines two potential synthetic pathways, evaluates their feasibility, and provides detailed experimental protocols where available. The primary focus is on a modern, transition-metal-free decarboxylative iodination, which is particularly well-suited for the electron-rich nature of the starting material. A traditional approach via the Hunsdiecker reaction is also discussed, along with its potential limitations.

Executive Summary

The conversion of 2,6-dimethylbenzoic acid to this compound involves the substitution of the carboxylic acid group with an iodine atom. While the classic Hunsdiecker reaction is a well-known method for such transformations, its application to electron-rich aromatic systems like the one is often hampered by competing electrophilic substitution reactions. A more recent and efficient alternative is the transition-metal-free decarboxylative iodination using molecular iodine. This method has shown promise for electron-rich benzoic acids, offering a potentially higher yield and cleaner reaction profile.

This guide presents a thorough analysis of both methodologies, complete with reaction mechanisms, experimental considerations, and safety precautions.

Introduction

This compound, also known as 2-iodo-m-xylene, is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and materials for organic electronics. Its synthesis from readily available starting materials is of significant interest to the chemical and pharmaceutical industries. 2,6-Dimethylbenzoic acid provides a logical and accessible starting point for this transformation. This document details the chemical pathways to achieve this synthesis, with a focus on providing practical, actionable information for laboratory and process development settings.

Route 1: Transition-Metal-Free Decarboxylative Iodination

This modern approach represents the most promising route for the synthesis of this compound from 2,6-dimethylbenzoic acid due to its compatibility with electron-rich aromatic systems. The reaction proceeds directly from the carboxylic acid without the need for the formation of a silver salt, utilizing molecular iodine as the iodine source.

Reaction Scheme

Caption: Overall transformation for the decarboxylative iodination.

Mechanism

The reaction is believed to proceed through a non-radical, concerted decarboxylation-iodination mechanism. The process is initiated by the formation of a benzoyl hypoiodite intermediate from the reaction of the carboxylate with iodine. This intermediate then undergoes a concerted loss of carbon dioxide and iodination to yield the final product. This pathway is favored for electron-rich systems as it avoids the formation of aryl radicals that could participate in undesired side reactions.

Caption: Proposed mechanism for transition-metal-free decarboxylative iodination.

Experimental Protocol

While a specific protocol for 2,6-dimethylbenzoic acid is not explicitly detailed in the currently available literature, a general procedure for the transition-metal-free decarboxylative iodination of electron-rich benzoic acids has been reported by Perry et al. and can be adapted.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| 2,6-Dimethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | Starting material |

| Iodine (I₂) | I₂ | 253.81 | Iodine source |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base |

| 1,8-Diazabicycloundec-7-ene (DBU) | C₉H₁₆N₂ | 152.24 | Alternative Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| Toluene | C₇H₈ | 92.14 | Solvent |

Procedure:

-

To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethylbenzoic acid (1.0 eq).

-

Add the chosen solvent (e.g., DMF or toluene).

-

Add the base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Add molecular iodine (1.5-2.0 eq).

-

Heat the reaction mixture to the desired temperature (typically between 120-170 °C) and stir for the required reaction time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data (Expected):

Based on similar electron-rich substrates reported in the literature, the yield for this reaction is expected to be in the range of 60-80%. Purity of the final product after chromatography should be >95%.

Route 2: The Hunsdiecker Reaction

The Hunsdiecker reaction is a classical method for the decarboxylative halogenation of carboxylic acids. This route involves two main steps: the formation of the silver salt of the carboxylic acid, followed by its reaction with a halogen.

Reaction Scheme

Caption: Two-step synthesis via the Hunsdiecker reaction.

Mechanism

The Hunsdiecker reaction is believed to proceed via a radical chain mechanism. The silver carboxylate reacts with iodine to form an unstable acyl hypoiodite intermediate. Homolytic cleavage of the weak oxygen-iodine bond generates a carboxyl radical, which then undergoes decarboxylation to form an aryl radical. This radical subsequently abstracts an iodine atom from another molecule of the acyl hypoiodite to propagate the chain and form the final product.[1][2]

Caption: Radical mechanism of the Hunsdiecker reaction.

Potential Complication: Electrophilic Substitution

A significant challenge with the Hunsdiecker reaction on electron-rich aromatic systems is the competing electrophilic iodination of the aromatic ring. The electron-donating methyl groups in 2,6-dimethylbenzoic acid activate the ring towards electrophilic attack, which can lead to the formation of iodinated benzoic acid derivatives instead of the desired decarboxylated product.[3]

Experimental Protocol

Step 1: Synthesis of Silver 2,6-dimethylbenzoate

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| 2,6-Dimethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | Starting material |

| Silver Oxide (Ag₂O) | Ag₂O | 231.74 | Silver source |

| Water (H₂O) | H₂O | 18.02 | Solvent |

| Ethanol (EtOH) | C₂H₆O | 46.07 | Solvent |

Procedure:

-

Dissolve 2,6-dimethylbenzoic acid in a minimal amount of hot water or ethanol.

-

In a separate container, prepare a slurry of silver oxide in water.

-

Slowly add the silver oxide slurry to the solution of the carboxylic acid with vigorous stirring.

-

The formation of the silver salt, which is often insoluble, will be observed as a precipitate.

-

Continue stirring for a few hours to ensure complete reaction.

-

Collect the silver 2,6-dimethylbenzoate by filtration, wash with water and then ethanol, and dry thoroughly in a vacuum oven in the dark, as silver salts can be light-sensitive.[4]

Quantitative Data (Expected):

The formation of the silver salt is typically a high-yielding reaction, with expected yields of over 90%.

Step 2: Hunsdiecker Reaction of Silver 2,6-dimethylbenzoate

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| Silver 2,6-dimethylbenzoate | C₉H₉AgO₂ | 257.04 | Substrate |

| Iodine (I₂) | I₂ | 253.81 | Halogen source |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | Solvent (Caution: Toxic) |

Procedure:

-

To a dry reaction flask protected from light, add the finely powdered and completely dry silver 2,6-dimethylbenzoate.

-

Add a dry, inert solvent such as carbon tetrachloride.

-

Slowly add a solution of iodine in the same solvent to the stirred suspension of the silver salt. A 1:1 molar ratio of the silver salt to iodine is crucial to favor the formation of the alkyl halide.[1]

-

Gently heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by the cessation of carbon dioxide evolution and the disappearance of the iodine color.

-

After the reaction is complete, cool the mixture and filter off the silver iodide precipitate.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.

Quantitative Data (Expected):

Due to the competing electrophilic substitution, the yield of this compound from this reaction is expected to be low to moderate, potentially in the range of 20-50%. The formation of iodinated 2,6-dimethylbenzoic acid as a significant byproduct is likely.

Comparison of Synthetic Routes

| Feature | Route 1: Decarboxylative Iodination | Route 2: Hunsdiecker Reaction |

| Number of Steps | 1 | 2 |

| Reagents | I₂, Base | Ag₂O, I₂ |

| Solvents | DMF, Toluene | Water, Ethanol, CCl₄ (toxic) |

| Expected Yield | Moderate to Good (60-80%) | Low to Moderate (20-50%) |

| Key Advantage | Suitable for electron-rich systems | Well-established classical reaction |

| Key Disadvantage | Requires higher temperatures | Prone to side reactions with this substrate |

Conclusion and Recommendation

For the synthesis of this compound from 2,6-dimethylbenzoic acid, the transition-metal-free decarboxylative iodination (Route 1) is the highly recommended pathway. This method is more direct, avoids the use of toxic solvents like carbon tetrachloride, and is mechanistically better suited for the electron-rich nature of the substrate, promising a higher yield and a cleaner product profile. While the Hunsdiecker reaction is a cornerstone of organic synthesis, its limitations with electron-rich aromatic carboxylic acids make it a less viable option for this specific transformation. Researchers and drug development professionals should focus their efforts on optimizing the conditions for the direct decarboxylative iodination to achieve an efficient and scalable synthesis of the target molecule.

Safety Considerations

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

-

Iodine is corrosive and can cause burns; handle with care.

-

Carbon tetrachloride (used in the Hunsdiecker reaction) is a known carcinogen and is highly toxic; its use should be avoided if possible, and if necessary, handled with extreme caution and appropriate engineering controls.

-

High temperatures are employed in the decarboxylative iodination; appropriate shielding and temperature control are necessary.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Spectroscopic Profile of 2-Iodo-1,3-dimethylbenzene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodo-1,3-dimethylbenzene (also known as 2-Iodo-m-xylene). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document compiles available spectroscopic data, outlines general experimental methodologies for data acquisition, and presents this information in a structured and accessible format.

Chemical Structure and Properties

This compound is an organoiodine compound with the chemical formula C₈H₉I. Its structure consists of a benzene ring substituted with two methyl groups at positions 1 and 3, and an iodine atom at position 2.

Physical and Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₉I | --INVALID-LINK-- |

| Molecular Weight | 232.06 g/mol | --INVALID-LINK-- |

| CAS Number | 608-28-6 | --INVALID-LINK-- |

| Boiling Point | 223-224 °C | --INVALID-LINK-- |

| Density | 1.608 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.6030 | --INVALID-LINK-- |

Spectroscopic Data

This section presents the available spectroscopic data for this compound. For comparative purposes, where direct experimental data for the target molecule is unavailable, data for a closely related isomer, 4-Iodo-m-xylene (1-Iodo-2,4-dimethylbenzene), is provided and clearly identified.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule.

¹H NMR Data for this compound:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.19 | d | 2H | Ar-H |

| 6.94 | t | 1H | Ar-H |

| 2.44 | s | 6H | -CH ₃ |

Source: Wired Chemist[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of a molecule.

Note: Experimental ¹³C NMR data for this compound was not found in the searched databases. The following data is for the isomer 4-Iodo-m-xylene (1-Iodo-2,4-dimethylbenzene) and is provided for comparative analysis.

¹³C NMR Data for 4-Iodo-m-xylene:

| Chemical Shift (ppm) | Assignment |

| 141.4 | Ar-C |

| 138.0 | Ar-C |

| 130.3 | Ar-C H |

| 128.8 | Ar-C H |

| 99.4 | Ar-C -I |

| 23.3 | -C H₃ |

| 20.8 | -C H₃ |

Source: PubChem[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Note: An experimental IR spectrum for this compound was not found in the searched databases. The following data is for the isomer 4-Iodo-m-xylene (1-Iodo-2,4-dimethylbenzene) and is provided for comparative analysis.

Key IR Absorptions for 4-Iodo-m-xylene:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Strong | C-H stretch (aromatic and alkyl) |

| 1595, 1475 | Medium-Strong | C=C stretch (aromatic ring) |

| ~800 | Strong | C-H bend (aromatic, out-of-plane) |

| ~550 | Medium | C-I stretch |

Source: PubChem[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data for this compound (Electron Ionization):

| m/z | Relative Intensity (%) | Assignment |

| 232 | 100 | [M]⁺ (Molecular Ion) |

| 105 | 85 | [M - I]⁺ |

| 104 | 30 | [M - I - H]⁺ |

| 79 | 25 | [C₆H₇]⁺ |

| 77 | 35 | [C₆H₅]⁺ |

Source: NIST WebBook[3]

Experimental Protocols

This section outlines generalized experimental protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

References

Stability and Storage of 2-Iodo-1,3-dimethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Iodo-1,3-dimethylbenzene (CAS No. 608-28-6). Understanding the chemical stability of this important synthetic intermediate is crucial for ensuring its integrity, minimizing degradation, and achieving reliable results in research and development, particularly in the synthesis of pharmaceutical compounds and advanced materials.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are fundamental to its handling and storage.

| Property | Value |

| Molecular Formula | C₈H₉I |

| Molecular Weight | 232.06 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 223-224 °C |

| Density | 1.608 g/mL at 25 °C |

| Flash Point | 102 °C |

| Solubility | Insoluble in water. Soluble in common organic solvents. |

Stability Profile

This compound, like many aryl iodides, exhibits moderate stability. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage under certain conditions. The primary factors influencing its stability are light, heat, and the presence of oxidizing agents.

Light Sensitivity

This compound is known to be sensitive to light.[1] Prolonged exposure to light, particularly UV radiation, can induce photochemical degradation. This process can lead to the cleavage of the C-I bond, potentially forming radical species and leading to the formation of colored impurities.

Thermal Stability

While possessing a relatively high boiling point, indicating good thermal stability under normal conditions, this compound can undergo thermal decomposition at elevated temperatures.[2] The primary degradation pathway at high temperatures is the homolytic cleavage of the C-I bond.

Incompatible Materials

Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can promote degradation of the compound.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, the following storage and handling conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration is recommended for long-term storage. | To minimize thermal degradation. |

| Light | Store in a tightly sealed, light-resistant container (e.g., amber glass bottle). | To prevent photochemical decomposition.[1] |

| Atmosphere | For long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable. | To prevent oxidation. |

| Handling | Handle in a well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. | To avoid inhalation and contact with skin and eyes. |

Potential Degradation Pathways

The degradation of this compound is primarily expected to proceed through the cleavage of the C-I bond. The resulting reactive intermediates can then undergo a variety of subsequent reactions. A logical workflow for investigating these degradation pathways is outlined below.

Caption: Workflow for investigating degradation of this compound.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[3][4][5] The following are detailed protocols that can be adapted for assessing the stability of this compound.

General Experimental Workflow

The general workflow for conducting forced degradation studies is depicted below.

Caption: Workflow for forced degradation studies.

Protocol for Hydrolytic Stability

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Materials:

-

This compound

-

Acetonitrile or other suitable co-solvent

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Purified water

-

pH meter

-

Constant temperature bath or incubator

-

HPLC system with a suitable column and detector

Procedure:

-

Prepare a stock solution of this compound in the co-solvent.

-

Prepare three sets of aqueous solutions: acidic (pH 1-2, using HCl), neutral (pH ~7, using water), and basic (pH 12-13, using NaOH).

-

Add a known amount of the stock solution to each of the aqueous solutions to achieve the desired final concentration. The amount of co-solvent should be minimized.

-

Incubate the solutions at a controlled temperature (e.g., 50 °C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to profile any degradation products.

Protocol for Oxidative Stability

Objective: To assess the susceptibility of this compound to oxidation.

Materials:

-

This compound

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)

-

Acetonitrile or other suitable co-solvent

-

HPLC system

Procedure:

-

Prepare a solution of this compound in the co-solvent.

-

Add the hydrogen peroxide solution to the compound solution.

-

Keep the mixture at room temperature or a slightly elevated temperature (e.g., 40 °C).

-

Monitor the reaction by taking samples at various time points.

-

Analyze the samples by HPLC to quantify the parent compound and detect any oxidation products.

Protocol for Thermal Stability

Objective: To evaluate the effect of elevated temperature on the stability of this compound.

Materials:

-

This compound (neat or in a suitable high-boiling solvent)

-

Oven or heating block

-

HPLC or GC system

Procedure:

-

Place a known quantity of the compound in a sealed vial.

-

Expose the sample to a high temperature (e.g., 80 °C, 100 °C) for a defined period.

-

At specified time intervals, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent.

-

Analyze the sample to determine the extent of degradation.

Protocol for Photostability

Objective: To determine the stability of this compound upon exposure to light.

Materials:

-

This compound solution

-

Photostability chamber with controlled light exposure (e.g., option 1 or 2 as per ICH Q1B guidelines)

-

Control sample wrapped in aluminum foil

-

HPLC system

Procedure:

-

Expose the solution of the compound to a calibrated light source.

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

At a defined time point, withdraw samples from both the exposed and control solutions.

-

Analyze the samples by HPLC to compare the degradation between the light-exposed and dark control samples.

Conclusion

This compound is a valuable chemical intermediate with moderate stability. Its primary degradation pathways are initiated by exposure to light and high temperatures, leading to the cleavage of the carbon-iodine bond. By adhering to the recommended storage conditions, including protection from light and storage in a cool environment, the integrity of the compound can be maintained. The provided experimental protocols offer a framework for conducting forced degradation studies to further elucidate its stability profile and identify potential degradation products, which is critical for its application in regulated industries such as pharmaceuticals.

References

An In-depth Technical Guide to the Reactivity of the C-I Bond in 2-Iodo-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carbon-iodine (C-I) bond in 2-iodo-1,3-dimethylbenzene. This sterically hindered aryl iodide is a valuable building block in organic synthesis, offering a pathway to a variety of functionalized aromatic compounds. This document details its participation in several key cross-coupling and substitution reactions, providing quantitative data, experimental protocols, and mechanistic insights to aid researchers in its effective utilization.

Introduction to the Reactivity of this compound

This compound, also known as 2-iodo-m-xylene, possesses a C(sp²)-I bond that is readily activated for various chemical transformations. The presence of two methyl groups ortho to the iodine atom introduces significant steric hindrance, which influences its reactivity profile compared to less substituted iodoarenes. Nevertheless, the inherent weakness of the C-I bond makes it a prime substrate for a range of palladium-, copper-, and lithium-mediated reactions.

Cross-Coupling Reactions

This compound is a versatile substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. Due to the steric hindrance in this compound, careful optimization of reaction conditions is often necessary to achieve high yields. The following table summarizes typical reaction parameters for the Sonogashira coupling of a closely related isomer, 4-iodo-m-xylene, which serves as a good starting point for optimization.

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Trimethylsilylacetylene | Pd catalyst (1 mol%), CuI (1 mol%) | Triethylamine | - | Room Temp | 2 | 96 |

Experimental Protocol: Sonogashira Coupling of 4-Iodo-m-xylene with Trimethylsilylacetylene [1]

To a solution of 4-iodo-m-xylene (232.1 mg, 1.0 mmol) and trimethylsilylacetylene (108 mg, 1.1 mmol) in triethylamine (8 mL) is added the palladium catalyst (7 mg, 1 mol%) and copper(I) iodide (2 mg, 1 mol%). The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated. The residue is then partitioned between water and ether. The organic layer is dried and evaporated to furnish the crude product, which is then purified by column chromatography.[1]

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. The steric hindrance of this compound can influence the regioselectivity and efficiency of the reaction.

| Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂, PPh₃ | Et₃N | DMF | 100 | 24 | Moderate to Good (General) |

| n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | Moderate to Good (General) |

Experimental Protocol: General Heck Reaction

A mixture of this compound (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and triethylamine (1.5 mmol) in DMF (5 mL) is heated at 100 °C for 24 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is widely used for the synthesis of biaryls.

| Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Moderate to Good (General) |

Experimental Protocol: General Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), the arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol) in a mixture of toluene (5 mL) and water (1 mL) is heated at 90 °C for 12 hours under an inert atmosphere. After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is highly valuable for the synthesis of arylamines.

| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 100 | 18 | Good (General for hindered substrates) |

Experimental Protocol: General Buchwald-Hartwig Amination [2]

A mixture of this compound (1.0 mmol), the amine (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) in toluene (5 mL) is heated at 100 °C for 18 hours in a sealed tube under an inert atmosphere. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[2]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. It typically requires higher temperatures compared to palladium-catalyzed reactions.

| Nucleophile | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenol | CuI | K₂CO₃ | DMF | 140 | 24 | Moderate (General) |

Experimental Protocol: General Ullmann Condensation

A mixture of this compound (1.0 mmol), the phenol (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol) in DMF (5 mL) is heated at 140 °C for 24 hours under an inert atmosphere. After cooling, the mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Organometallic Intermediate Formation

Grignard Reagent Formation

The formation of a Grignard reagent from this compound provides a powerful nucleophile for reaction with various electrophiles. The reaction is typically initiated with magnesium turnings in an anhydrous ether solvent.

Experimental Protocol: General Grignard Reagent Formation and Reaction [3]

Magnesium turnings (1.2 mmol) are placed in a flame-dried flask under an inert atmosphere. A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise. The reaction may require initiation with a small crystal of iodine or gentle heating. Once the Grignard reagent has formed (indicated by the disappearance of magnesium), the electrophile (e.g., an aldehyde or ketone, 0.9 mmol) is added at a low temperature (e.g., 0 °C). The reaction is then warmed to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is achieved by column chromatography.[3]

Lithiation

Direct lithiation of this compound via halogen-metal exchange can be achieved using an organolithium reagent such as n-butyllithium or tert-butyllithium at low temperatures. The resulting aryllithium species is a potent nucleophile.

Experimental Protocol: General Lithiation and Electrophilic Quench

A solution of this compound (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (1.1 mmol) in hexanes is added dropwise. After stirring for 1 hour at -78 °C, the electrophile (1.2 mmol) is added. The reaction mixture is slowly warmed to room temperature and then quenched with water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Conclusion

The C-I bond in this compound, despite being sterically hindered, is a reactive handle for a multitude of important synthetic transformations. This guide has provided an overview of its utility in key cross-coupling and organometallic reactions. While the steric bulk necessitates careful optimization of reaction conditions, often requiring more active catalysts, stronger bases, or higher temperatures, the versatility of this building block makes it a valuable tool for the synthesis of complex, substituted aromatic molecules in the fields of drug discovery and materials science. Further research into novel catalytic systems will undoubtedly continue to expand the synthetic utility of this and other sterically hindered aryl halides.

References

- 1. scispace.com [scispace.com]

- 2. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Grignard reagent - Wikipedia [en.wikipedia.org]

Solubility Profile of 2-Iodo-1,3-dimethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-iodo-1,3-dimethylbenzene (also known as 2-iodo-m-xylene) in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical development, and materials science. This document compiles available solubility data, outlines experimental protocols for solubility determination, and presents a logical framework for solvent selection.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. This compound is a halogenated aromatic hydrocarbon. Its structure, featuring a nonpolar benzene ring substituted with two methyl groups and a moderately polarizable iodine atom, results in an overall low polarity. Consequently, it is expected to exhibit higher solubility in nonpolar and weakly polar organic solvents and limited solubility in highly polar solvents like water.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure and available qualitative descriptions, a general solubility profile can be inferred. The following table summarizes the expected solubility of this compound in a selection of common organic solvents. It is important to note that this data is largely predictive and should be confirmed experimentally for specific applications.

| Solvent Classification | Solvent Name | Expected Solubility | Reference |

| Nonpolar Solvents | Hexane | High | General chemical principles |

| Toluene | High | General chemical principles | |

| Diethyl Ether | High | General chemical principles | |

| Weakly Polar Solvents | Chloroform | Slightly Soluble | [1] |

| Dichloromethane | Moderate | General chemical principles | |

| Ethyl Acetate | Moderate | General chemical principles | |

| Polar Aprotic Solvents | Acetone | Low to Moderate | General chemical principles |

| Acetonitrile | Low | General chemical principles | |

| Dimethylformamide (DMF) | Low | General chemical principles | |

| Dimethyl Sulfoxide (DMSO) | Low | General chemical principles | |

| Polar Protic Solvents | Methanol | Slightly Soluble | [1] |

| Ethanol | Low | General chemical principles | |

| Water | Insoluble | [2][3] |